Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

Regioselective Synthesis Reactivity Medicinal Chemistry Building Blocks

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS 1221792-56-8) is a halogenated, trifluoromethyl-substituted nicotinic acid ethyl ester with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol. The compound belongs to the class of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate esters and is characterized by the simultaneous presence of a chlorine atom at position 2 and a trifluoromethyl group at position 4 on the pyridine ring, with an ethyl ester function at position 3.

Molecular Formula C9H7ClF3NO2
Molecular Weight 253.605
CAS No. 1221792-56-8
Cat. No. B567868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-(trifluoromethyl)nicotinate
CAS1221792-56-8
Molecular FormulaC9H7ClF3NO2
Molecular Weight253.605
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN=C1Cl)C(F)(F)F
InChIInChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3
InChIKeyJBVUGDFXWDYZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-4-(Trifluoromethyl)nicotinate (CAS 1221792-56-8): Structural Identity and Core Physicochemical Properties


Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS 1221792-56-8) is a halogenated, trifluoromethyl-substituted nicotinic acid ethyl ester with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 253.61 g/mol . The compound belongs to the class of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate esters and is characterized by the simultaneous presence of a chlorine atom at position 2 and a trifluoromethyl group at position 4 on the pyridine ring, with an ethyl ester function at position 3 . Its structural features confer distinct physicochemical properties, including a computed XLogP3-AA value of approximately 2.2 for the parent acid [1], and it is supplied commercially at purities typically ranging from 95% to 98% .

Why Ethyl 2-Chloro-4-(Trifluoromethyl)nicotinate Cannot Be Simply Replaced by Other Nicotinate Ester Analogs


Substitution of ethyl 2-chloro-4-(trifluoromethyl)nicotinate with structurally related nicotinate esters, such as the 6-chloro regioisomer (methyl 6-chloro-4-(trifluoromethyl)nicotinate, CAS 261635-79-4) or the des-chloro analog (ethyl 4-(trifluoromethyl)nicotinate), is not equivalent due to fundamentally different substitution patterns on the pyridine ring . The position of the chlorine atom (C-2 vs. C-6) dictates both the electronic environment of the heterocycle and the reactivity at the ester functionality . Furthermore, class-level evidence from 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives demonstrates that the position of substituents on the nicotinate scaffold critically determines biological target engagement, with the 2-position substitution being essential for RNase H inhibitory activity against HIV-1 reverse transcriptase, while alternative substitution patterns abolish or significantly reduce potency [1]. These position-dependent structure–activity relationships establish that even closely related nicotinate esters are not interchangeable intermediates for target-oriented synthesis or biological screening.

Quantitative Differentiation Evidence: Ethyl 2-Chloro-4-(Trifluoromethyl)nicotinate vs. Closest Structural Analogs


Regioisomeric Differentiation: 2-Chloro vs. 6-Chloro Substitution on the Nicotinate Core

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS 1221792-56-8, MW 253.61 g/mol) and its 6-chloro regioisomer methyl 6-chloro-4-(trifluoromethyl)nicotinate (CAS 261635-79-4, MW 239.58 g/mol) differ in the position of the chlorine substituent on the pyridine ring, resulting in distinct chemical reactivity profiles. The 2-chloro position is adjacent to the ester group, providing an activated site for nucleophilic aromatic substitution, while the 6-chloro position is para to the ring nitrogen, resulting in different electronic activation . Physical property differences include a boiling point of 259.7 °C at 760 mmHg and a flash point of 110.9 °C for the methyl 6-chloro analog .

Regioselective Synthesis Reactivity Medicinal Chemistry Building Blocks

Ester Group Comparison: Ethyl Ester vs. Methyl Ester Impact on Physicochemical Properties

Comparison of ethyl 2-chloro-4-(trifluoromethyl)nicotinate (MW 253.61) and methyl 2-chloro-4-(trifluoromethyl)nicotinate (CAS 196708-48-2, MW 239.58) reveals quantifiable differences in molecular weight (ΔMW = 14.03) and predicted lipophilicity. The ethyl ester confers higher lipophilicity compared to the methyl ester, consistent with the Hansch π contribution difference of approximately 0.5 log units per additional methylene group . The parent acid 2-chloro-4-(trifluoromethyl)nicotinic acid (CAS 590371-81-6) has a measured melting point of 157–160 °C and XLogP3-AA of 2.2 [1], providing a baseline for comparative assessment of the ester derivatives.

Lipophilicity Hydrolytic Stability Synthetic Intermediate Selection

Purity Specifications and Quality Control Differentiation Across Commercial Suppliers

Commercial purity specifications for ethyl 2-chloro-4-(trifluoromethyl)nicotinate vary measurably across suppliers, with available purities ranging from 95% (AKSci, ABCR) to 98% (Leyan) . This represents a quantitative purity differential of up to 3 percentage points, which is particularly relevant for applications requiring high-purity building blocks such as fragment-based drug discovery or parallel synthesis where impurity profiles can confound biological assay interpretation. The 95% purity grade is adequate for intermediate-scale synthesis and method development, while the 98% grade is suited for applications where higher purity directly correlates with improved synthetic yields and reduced byproduct formation.

Quality Control Procurement Reproducibility

Optimal Research and Industrial Application Scenarios for Ethyl 2-Chloro-4-(Trifluoromethyl)nicotinate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 2-Substituted Nicotinate-Derived Bioactive Libraries

The 2-chloro substitution pattern adjacent to the ester group makes this compound a preferred starting material for nucleophilic aromatic substitution (SNAr) reactions at the C-2 position, enabling the rapid generation of 2-amino, 2-alkoxy, or 2-thioether nicotinate libraries [1]. Class-level supporting evidence from 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives shows that 2-position substitution is critical for HIV-1 RT RNase H dual inhibitory activity, underscoring the relevance of the 2-chloro handle for medicinal chemistry programs targeting this enzyme class [2]. The ethyl ester functionality additionally provides synthetic flexibility for either direct derivatization or hydrolysis to the carboxylic acid for further elaboration.

Agrochemical Intermediate Research: Nicotinate-Based Herbicide and Fungicide Scaffold Derivatization

Trifluoromethyl-substituted nicotinate esters are established intermediates in the synthesis of herbicidal and fungicidal compounds, as evidenced by patent literature covering halogenated nicotinic acid ester derivatives [1]. The concurrent presence of chlorine and trifluoromethyl substituents on the pyridine core provides two distinct electronic environments that can be sequentially exploited in the construction of agrochemical candidates. The compound's established role as a building block for nicotinic acid-derived herbicides [2] positions it as a strategic intermediate for crop protection discovery programs requiring trifluoromethyl-containing heterocyclic scaffolds.

Fragment-Based Drug Discovery (FBDD): Nicotinate Scaffold with Dual Halogen/Haloalkyl Functionalization

The 2-chloro-4-(trifluoromethyl)nicotinate scaffold serves as a fragment-like molecule for FBDD programs, with the parent acid (2-chloro-4-(trifluoromethyl)nicotinic acid, CAS 590371-81-6) explicitly described as a 'fragment molecule' providing a structural basis for molecular linking, expansion, and modification in novel drug candidate design [1]. The ethyl ester variant offers enhanced lipophilicity (estimated ΔlogP ≈ +0.5 vs. methyl ester) that may be advantageous for targeting hydrophobic binding pockets. The availability of this compound at both 95% and 98% purity grades enables procurement strategies tailored to the stage of the discovery pipeline, from initial fragment screening to lead optimization [2].

Method Development and Process Chemistry: Regioselective Derivatization Studies

The synthetic methodology for halogenated nicotinic acid esters is well-documented, with patent CN114685364B describing the synthesis and utility of compounds including 3-(trifluoromethyl)phenyl 2-chloronicotinate as an important intermediate for the agrochemical diflufenican [1]. Ethyl 2-chloro-4-(trifluoromethyl)nicotinate can serve as a model substrate for developing and optimizing regioselective coupling conditions, given the differentiated reactivity of the 2-chloro position versus the ester functionality. The compound's well-defined structure and availability from multiple commercial sources support its use in process development and scale-up studies where reproducible reactivity is essential.

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